H-Trp-phe-OH

説明

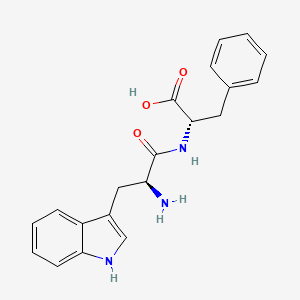

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMMPMHKLUUZKAZ-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6686-02-8 | |

| Record name | Tryptophylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6686-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Multifaceted Biological Functions of Tryptophyl-Phenylalanine Dipeptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide tryptophyl-phenylalanine (Trp-Phe) is a fascinating biomolecule with a growing body of research highlighting its diverse biological activities. Composed of two essential aromatic amino acids, tryptophan and phenylalanine, this simple dipeptide exhibits a range of functions, from antimicrobial and antihypertensive effects to potential roles in neurotransmission. This technical guide provides a comprehensive overview of the current understanding of Trp-Phe's biological functions, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the therapeutic potential of this and related peptide structures.

Core Biological Functions of Tryptophyl-Phenylalanine

The biological activities of tryptophyl-phenylalanine are intrinsically linked to the unique properties of its constituent amino acids. Tryptophan, with its indole side chain, and phenylalanine, with its phenyl group, contribute to the dipeptide's hydrophobicity and ability to participate in various molecular interactions, including π-π stacking and hydrophobic interactions. These characteristics are crucial for its observed biological effects.

Antimicrobial Activity

Modified forms of the tryptophyl-phenylalanine dipeptide have demonstrated notable antimicrobial properties. Specifically, Boc-protected methyl esters of phenylalanine and tryptophan-containing dipeptides have been synthesized and evaluated for their ability to combat both Gram-positive and Gram-negative bacteria.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC₉₀ (µg/mL) | Reference |

| Boc-Phe-Trp-OMe | Gram-positive and Gram-negative bacteria | 230 - 400 | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Boc-Phe-Trp-OMe against various bacterial strains is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Dipeptide Solutions: A stock solution of the dipeptide is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Each well containing the diluted dipeptide is inoculated with the bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the dipeptide at which no visible bacterial growth is observed.

Antihypertensive Effects

Tryptophyl-phenylalanine and related tryptophan-containing dipeptides have been identified as potential antihypertensive agents. Their mechanism of action is primarily attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Quantitative Data: ACE Inhibition

| Dipeptide | IC₅₀ (µM) | Reference |

| Isoleucine-Tryptophan (Ile-Trp) | 0.7 | |

| Valine-Tryptophan (Val-Trp) | Data not available | |

| Leucine-Tryptophan (Leu-Trp) | Data not available |

Signaling Pathway: Renin-Angiotensin System (RAS)

Trp-Phe exerts its antihypertensive effect by inhibiting ACE, which is a central component of the Renin-Angiotensin System (RAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II. By inhibiting ACE, Trp-Phe reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Caption: Inhibition of ACE by Trp-Phe in the Renin-Angiotensin System.

Modulation of Endothelial Function

Beyond ACE inhibition, Trp-Phe has been shown to influence endothelial function by modulating the production of two key vasoactive molecules: nitric oxide (NO) and endothelin-1 (ET-1).

-

Increased Nitric Oxide (NO) Production: Trp-Phe dose-dependently increases the levels of NO, a potent vasodilator that plays a crucial role in maintaining vascular health.

-

Decreased Endothelin-1 (ET-1) Levels: Conversely, the dipeptide decreases the levels of ET-1, a powerful vasoconstrictor.

This dual action on NO and ET-1 further contributes to the antihypertensive effects of Trp-Phe and suggests a broader role in promoting cardiovascular health.

Signaling Pathway: Nitric Oxide Production in Endothelial Cells

The precise mechanism by which Trp-Phe stimulates NO production is still under investigation. However, it is likely to involve the activation of endothelial nitric oxide synthase (eNOS).

Caption: Proposed pathway for Trp-Phe-induced Nitric Oxide production.

Experimental Protocol: Measurement of Nitric Oxide Production

Nitric oxide production in endothelial cells (e.g., HUVECs) can be quantified using the Griess assay, which measures nitrite (a stable metabolite of NO).

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.

-

Treatment: Cells are treated with varying concentrations of Trp-Phe for a specified period.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Assay:

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at 540 nm using a microplate reader.

-

-

Quantification: The nitrite concentration is determined by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Potential Neuromodulatory Effects

Research on the related dipeptide, Tryptophan-Tyrosine (Trp-Tyr), has provided evidence for a role in memory improvement through the modulation of the dopamine system. While direct evidence for Trp-Phe is still emerging, the structural similarity and the known roles of both tryptophan and phenylalanine as precursors for neurotransmitters suggest a potential for neuromodulatory activity. Oral administration of dipeptides with N-terminal tryptophan, including tryptophyl-phenylalanine, has been shown to improve performance in the Y-maze test in mice, indicating a positive effect on spatial memory.

Signaling Pathway: Dopaminergic System Modulation

The proposed mechanism for the memory-enhancing effects of related dipeptides involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. By inhibiting MAO-B, these dipeptides can increase the levels of dopamine in the brain.

Caption: Postulated mechanism of Trp-Phe in modulating dopamine signaling.

Experimental Protocol: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay

The inhibitory effect of Trp-Phe on MAO-B activity can be assessed using a fluorometric assay.

-

Reagents: MAO-B enzyme, a suitable substrate (e.g., kynuramine or a commercial fluorogenic substrate), and a fluorometric plate reader are required.

-

Assay Procedure:

-

Trp-Phe at various concentrations is pre-incubated with the MAO-B enzyme in a 96-well plate.

-

The reaction is initiated by the addition of the substrate.

-

The fluorescence generated from the enzymatic reaction is measured over time.

-

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time plot. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the dipeptide. The IC₅₀ value can then be calculated from the dose-response curve.

Synthesis and Characterization

The tryptophyl-phenylalanine dipeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A suitable resin (e.g., Wang or Rink amide resin) is functionalized with the C-terminal amino acid, phenylalanine, with its alpha-amino group protected (e.g., with Fmoc).

-

Deprotection: The Fmoc protecting group is removed using a solution of piperidine in a suitable solvent (e.g., DMF).

-

Coupling: The next amino acid, Fmoc-protected tryptophan, is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the free amino group of the phenylalanine on the resin.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude dipeptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the synthesized Trp-Phe dipeptide are confirmed by mass spectrometry and analytical RP-HPLC.

Future Directions and Therapeutic Potential

The diverse biological activities of tryptophyl-phenylalanine make it a promising candidate for further investigation and development in several therapeutic areas:

-

Antimicrobial Drug Development: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Further studies on the structure-activity relationship of Trp-Phe analogs could lead to the development of more potent and selective antimicrobial peptides.

-

Cardiovascular Health: The antihypertensive and endothelial-protective effects of Trp-Phe suggest its potential as a nutraceutical or a lead compound for the development of drugs to manage hypertension and related cardiovascular disorders.

-

Neurodegenerative Diseases: The potential of Trp-Phe and related dipeptides to modulate the dopaminergic system opens up avenues for research into their therapeutic utility in neurodegenerative diseases such as Parkinson's disease, where dopamine deficiency is a key pathological feature.

Conclusion

Tryptophyl-phenylalanine is a simple yet biologically active dipeptide with a range of functions that are of significant interest to the scientific and drug development communities. Its antimicrobial, antihypertensive, and potential neuromodulatory properties, underpinned by its interactions with key enzymes and signaling pathways, highlight its therapeutic potential. This technical guide has summarized the current knowledge, providing a foundation for future research aimed at fully elucidating the mechanisms of action and translating the therapeutic promise of this intriguing dipeptide into clinical applications. Further in-depth studies are warranted to explore its full potential and to develop novel therapeutic strategies based on its unique biological profile.

References

An In-depth Technical Guide to H-Trp-Phe-OH: Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Trp-Phe-OH (Tryptophyl-Phenylalanine), focusing on its discovery, natural sources, biological activity, and relevant experimental protocols. The information is tailored for professionals in the fields of biochemistry, pharmacology, and drug development.

Core Concepts and Discovery

In a 2019 study by Zhao et al., this compound was identified as one of eight antihypertensive peptides isolated from Antarctic krill. This research highlighted its potent inhibitory activity against the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Natural Sources and Quantitative Data

To date, the most well-documented natural source of this compound is Antarctic krill (Euphausia superba). Bioactive peptides, including this compound, are typically generated through the enzymatic hydrolysis of proteins from these organisms. While other marine organisms are rich sources of bioactive peptides, specific quantitative data for this compound in sources other than Antarctic krill is not extensively reported in the available literature.

| Natural Source | Peptide | Method of Extraction | Bioactivity | IC50 Value (mg/mL) | Reference |

| Antarctic krill (Euphausia superba) | This compound | Enzymatic Hydrolysis & Chromatography | ACE Inhibition | 0.32 ± 0.05 | Zhao et al., 2019[1] |

Biological Activity and Signaling Pathways

The primary biological activity of this compound identified to date is its role as an Angiotensin-Converting Enzyme (ACE) inhibitor. ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.

Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound likely increases the bioavailability of bradykinin. Bradykinin stimulates the release of nitric oxide (NO) from endothelial cells, a key signaling molecule that promotes vasodilation and has anti-inflammatory properties.

Studies have shown that this compound dose-dependently increases nitric oxide (NO) levels and decreases endothelin-1 (ET-1) levels in human umbilical vein endothelial cells (HUVECs). ET-1 is a potent vasoconstrictor, and its reduction further contributes to the antihypertensive effect of this compound.

Signaling Pathway of this compound in Blood Pressure Regulation

Caption: Signaling pathway of this compound in blood pressure regulation.

Experimental Protocols

Isolation and Purification of this compound from Antarctic Krill

This protocol is a generalized procedure based on the methodologies described for isolating bioactive peptides from marine sources.

1. Preparation of Antarctic Krill Protein Hydrolysate:

-

Lyophilized Antarctic krill powder is suspended in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

A protease (e.g., trypsin, alcalase) is added to the suspension at an optimal enzyme-to-substrate ratio (e.g., 1:100 w/w).

-

The mixture is incubated at the optimal temperature and pH for the chosen enzyme (e.g., 37°C for trypsin) for a defined period (e.g., 4-8 hours) with constant stirring.

-

The enzymatic reaction is terminated by heat inactivation (e.g., boiling for 10-15 minutes).

-

The hydrolysate is centrifuged to remove insoluble components, and the supernatant is collected.

2. Fractionation by Ultrafiltration:

-

The supernatant is sequentially passed through ultrafiltration membranes with decreasing molecular weight cut-offs (e.g., 10 kDa, 5 kDa, 3 kDa, 1 kDa) to separate peptides based on size.

-

The fraction containing peptides with the highest ACE inhibitory activity is selected for further purification.

3. Chromatographic Purification:

-

Gel Filtration Chromatography: The active fraction is loaded onto a gel filtration column (e.g., Sephadex G-25) and eluted with deionized water or a suitable buffer. Fractions are collected and assayed for ACE inhibitory activity.

-

Ion-Exchange Chromatography: The most active fractions from gel filtration are further purified using an ion-exchange column (e.g., DEAE-Sepharose). Peptides are eluted with a linear gradient of NaCl.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is performed on an RP-HPLC system with a C18 column. Peptides are eluted with a gradient of acetonitrile in water, both containing a small amount of trifluoroacetic acid (TFA).

4. Identification and Characterization:

-

The purity and molecular weight of the isolated peptide are determined by mass spectrometry (e.g., ESI-MS).

-

The amino acid sequence is determined by Edman degradation or tandem mass spectrometry (MS/MS).

Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Solid-Phase Synthesis of this compound

This protocol outlines a standard Fmoc-based solid-phase peptide synthesis (SPPS) approach.

1. Resin Preparation:

-

A suitable resin (e.g., Wang resin, 2-chlorotrityl chloride resin) is swelled in an appropriate solvent (e.g., dichloromethane - DCM).

2. First Amino Acid Coupling (Phenylalanine):

-

The C-terminal amino acid, Fmoc-Phe-OH, is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in a solvent like dimethylformamide (DMF).

-

The activated amino acid is added to the swelled resin and allowed to react to form an ester linkage.

-

Unreacted sites on the resin are capped (e.g., with acetic anhydride).

3. Deprotection:

-

The Fmoc protecting group is removed from the N-terminus of the resin-bound phenylalanine using a solution of piperidine in DMF (e.g., 20% v/v).

4. Second Amino Acid Coupling (Tryptophan):

-

The next amino acid, Fmoc-Trp(Boc)-OH (with side-chain protection), is activated as described in step 2.

-

The activated tryptophan is added to the deprotected resin-bound phenylalanine and allowed to react to form the peptide bond.

5. Cleavage and Deprotection:

-

The completed dipeptide is cleaved from the resin, and all protecting groups (including the Boc group on the tryptophan side chain) are removed simultaneously using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane - TIS).

6. Purification:

-

The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.

-

The precipitated peptide is collected, washed, and dried.

-

Final purification is achieved by RP-HPLC.

7. Characterization:

-

The identity and purity of the synthesized this compound are confirmed by mass spectrometry and analytical HPLC.

Solid-Phase Peptide Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound.

Conclusion and Future Directions

This compound is a promising bioactive dipeptide with demonstrated antihypertensive properties. Its discovery in Antarctic krill highlights the potential of marine organisms as a source of novel therapeutic agents. Further research is warranted to explore other natural sources of this dipeptide and to fully elucidate its pharmacological profile and mechanisms of action. The development of efficient and scalable synthesis protocols will be crucial for its potential application in functional foods, nutraceuticals, and pharmaceuticals. Investigating its structure-activity relationship by synthesizing and testing analogues could lead to the development of even more potent and specific ACE inhibitors.

References

The Dipeptide H-Trp-Phe-OH: A Technical Guide to its Role in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Trp-Phe-OH, composed of L-tryptophan and L-phenylalanine, has emerged as a bioactive molecule with significant potential in cellular regulation, particularly in the cardiovascular system. This technical guide provides a comprehensive overview of the known cellular functions of this compound, focusing on its antihypertensive properties. We delve into its mechanism of action, detailing its role as an angiotensin-converting enzyme (ACE) inhibitor and its subsequent effects on nitric oxide (NO) and endothelin-1 (ET-1) levels in endothelial cells. This document summarizes key quantitative data, provides detailed experimental protocols for assays relevant to its study, and presents visual diagrams of the signaling pathways and experimental workflows involved. This guide is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

This compound, chemically known as N-(L-tryptophyl)-L-phenylalanine, is a dipeptide that has garnered interest for its biological activities.[1] Peptides containing aromatic amino acids such as tryptophan and phenylalanine are known to be important in protein-protein interactions and can be targeted for drug design.[2] this compound, in particular, has been identified as an antihypertensive peptide.[1] Its mechanism of action is primarily attributed to the inhibition of the angiotensin-converting enzyme (ACE), a key regulator of blood pressure.[1] This inhibition leads to downstream effects on vasoactive molecules, namely an increase in the vasodilator nitric oxide (NO) and a decrease in the vasoconstrictor endothelin-1 (ET-1).[1] This guide will explore these cellular processes in detail.

Mechanism of Action and Cellular Signaling

The primary cellular function of this compound identified to date is its role in the regulation of vascular tone through the inhibition of ACE.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a central component of the renin-angiotensin system (RAS), which plays a critical role in blood pressure regulation. ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

Signaling Pathway of this compound in Endothelial Cells

Caption: Signaling pathway of this compound in endothelial cells.

Modulation of Nitric Oxide (NO) and Endothelin-1 (ET-1)

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound leads to an accumulation of bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, which in turn activates endothelial nitric oxide synthase (eNOS). Activated eNOS increases the production of nitric oxide (NO), a key signaling molecule that causes vasodilation.

Furthermore, the increased levels of NO have an inhibitory effect on the synthesis of endothelin-1 (ET-1), a potent vasoconstrictor produced by endothelial cells. Therefore, this compound exerts its antihypertensive effect through a dual mechanism: reducing the production of the vasoconstrictor angiotensin II and increasing the production of the vasodilator NO, which also suppresses the synthesis of the vasoconstrictor ET-1.[1]

Quantitative Data

The following table summarizes the reported quantitative data for the biological activities of this compound. The data is primarily sourced from a study by Zhao et al. (2019), which investigated antihypertensive peptides from Antarctic krill.

| Biological Activity | Parameter | Value | Cell/System | Reference |

| ACE Inhibitory Activity | IC50 | 0.32 ± 0.05 mg/mL | in vitro | (Zhao et al., 2019) |

| Effect on Ovarian Weight | Dose | 2 mg/kg | Female mice | [1] |

| Administration | Subcutaneous injection (6 injections over 3 days) | Female mice | [1] | |

| Effect | Increase in ovarian weight | Female mice | [1] |

Note: Specific quantitative data on the dose-dependent increase in NO and decrease in ET-1 by this compound were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's biological activities.

ACE Inhibitory Activity Assay

This protocol is a standard method for determining ACE inhibitory activity in vitro.

Workflow for ACE Inhibitory Activity Assay

Caption: Workflow for in vitro ACE inhibitory activity assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in deionized water.

-

Dissolve Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 50 mM HEPES, 300 mM NaCl, pH 8.3).

-

Prepare a solution of the ACE substrate, Hippuryl-His-Leu (HHL), in the same buffer.

-

Prepare a 1 M solution of Hydrochloric Acid (HCl) for stopping the reaction.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add a specific volume of the this compound solution (or buffer for the control).

-

Add the HHL solution and pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the ACE solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding 1 M HCl.

-

-

Quantification:

-

Filter the reaction mixture through a 0.22 µm syringe filter.

-

Analyze the filtrate using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column.

-

The mobile phase typically consists of a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

-

Monitor the elution of the product, hippuric acid (HA), at 228 nm.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Area of HA in control - Area of HA in sample) / Area of HA in control] x 100

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the ACE activity, by plotting the percentage of inhibition against different concentrations of the peptide.

-

Measurement of Nitric Oxide (NO) Production in HUVECs

This protocol describes the measurement of NO production in Human Umbilical Vein Endothelial Cells (HUVECs) using the Griess assay, which detects nitrite, a stable metabolite of NO.

Protocol:

-

Cell Culture:

-

Culture HUVECs in endothelial cell growth medium supplemented with the necessary growth factors in a humidified incubator at 37°C and 5% CO2.

-

Seed the cells in 96-well plates and grow them to confluence.

-

-

Cell Treatment:

-

Wash the confluent HUVEC monolayer with phosphate-buffered saline (PBS).

-

Treat the cells with various concentrations of this compound in a serum-free medium for a specified duration (e.g., 24 hours). Include a vehicle control.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples by comparing their absorbance to the standard curve.

-

Express the results as the amount of NO produced per well or normalized to the total protein content of the cells.

-

Measurement of Endothelin-1 (ET-1) Secretion in HUVECs

This protocol outlines the quantification of ET-1 secreted by HUVECs into the culture medium using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment procedures as described in the NO measurement protocol (Section 4.2).

-

-

Sample Collection:

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Use a commercially available Human Endothelin-1 ELISA kit.

-

Follow the manufacturer's instructions for the assay. Typically, this involves:

-

Adding standards and samples to the wells of a microplate pre-coated with an anti-ET-1 antibody.

-

Incubating to allow ET-1 to bind to the immobilized antibody.

-

Washing the wells to remove unbound substances.

-

Adding a biotinylated detection antibody specific for ET-1.

-

Incubating and washing.

-

Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Incubating and washing.

-

Adding a substrate solution (e.g., TMB) to develop a color reaction.

-

Stopping the reaction with a stop solution.

-

-

-

Quantification:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the provided ET-1 standards.

-

Calculate the concentration of ET-1 in the samples based on the standard curve.

-

In Vivo Studies

An early study by Pitkow et al. (1977) reported an in vivo effect of this compound in mice.

Experimental Summary:

-

Animal Model: Immature female mice.

-

Treatment: Subcutaneous injection of this compound at a dose of 2 mg/kg.

-

Dosing Regimen: Six injections administered over a period of three days.

-

Observed Effect: A significant increase in ovarian weight was observed in the treated mice compared to a control group.[1]

Note: The detailed experimental protocol and quantitative data from the original 1977 publication were not accessible for this review.

Conclusion and Future Directions

This compound is a promising bioactive dipeptide with a clear mechanism of action as an ACE inhibitor, leading to favorable effects on the cardiovascular system through the modulation of nitric oxide and endothelin-1. The available data, primarily from in vitro studies, provides a strong rationale for its further investigation as a potential therapeutic agent for hypertension and related cardiovascular disorders.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its in vivo fate.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in relevant animal models of hypertension to confirm its blood pressure-lowering effects and establish a dose-response relationship.

-

Safety and Toxicity: Evaluating the safety profile of this compound through toxicological studies.

-

Structure-Activity Relationship: Synthesizing and testing analogs of this compound to optimize its ACE inhibitory activity and other biological properties.

-

Elucidation of Other Cellular Roles: Investigating potential effects of this compound on other cellular processes beyond its role in the cardiovascular system, such as the observed effect on ovarian weight.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the cellular functions and therapeutic applications of this compound.

References

H-Trp-Phe-OH as an Endogenous Metabolite: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

H-Trp-Phe-OH, a dipeptide consisting of tryptophan and phenylalanine, is an endogenous metabolite with emerging biological significance. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its biosynthesis, physiological roles, and potential as a therapeutic target and biomarker. This document details its known biological activities, such as its antihypertensive effects through angiotensin-converting enzyme (ACE) inhibition and modulation of nitric oxide and endothelin-1 levels. Furthermore, it explores its potential involvement in complex pathologies, including hepatocellular carcinoma and tic disorders. This guide also presents detailed experimental protocols for the synthesis and functional analysis of this compound, alongside a discussion of the signaling pathways it may influence. While quantitative data on the endogenous concentrations of this dipeptide are currently limited, this guide lays the groundwork for future research in this promising area.

Introduction

This compound, also known as Tryptophanyl-phenylalanine, is a dipeptide composed of the essential amino acids L-tryptophan and L-phenylalanine.[1] As an endogenous metabolite, it is naturally present in biological systems and is gaining attention for its diverse physiological activities.[2] Understanding the biosynthesis, metabolism, and functional roles of this compound is crucial for elucidating its contribution to health and disease, and for exploring its potential in drug development. This guide aims to consolidate the current scientific knowledge on this compound for researchers and professionals in the life sciences.

Biosynthesis and Metabolism

The precise in vivo biosynthetic and metabolic pathways of this compound have not been fully elucidated. However, its formation is likely a result of protein turnover, where larger proteins containing tryptophan and phenylalanine residues are broken down by peptidases. Dipeptides can be produced from polypeptides through the action of dipeptidyl peptidases.[3] It is also plausible that this compound can be synthesized through the reverse reaction of certain peptidases, such as carboxypeptidases, under specific physiological conditions.[4][5]

The degradation of this compound is expected to be carried out by various peptidases present in tissues and plasma. Dipeptidyl peptidase IV (DPP-IV) is a known enzyme that cleaves dipeptides from the N-terminus of polypeptides, particularly when the penultimate residue is proline or alanine.[5][6][7][8] While the specificity of DPP-IV for a tryptophan N-terminal residue followed by phenylalanine is not extensively documented, it remains a potential candidate for this compound catabolism. Other exopeptidases and endopeptidases are also likely involved in its breakdown into its constituent amino acids.

Figure 1: Proposed general pathway for the formation and degradation of this compound.

Biological Activities and Potential Therapeutic Roles

This compound has been reported to exhibit several biological activities, suggesting its potential as a modulator of various physiological processes and a target for therapeutic intervention.

Antihypertensive Effects

This compound has demonstrated antihypertensive properties, primarily through the inhibition of the angiotensin-converting enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, this compound can reduce the production of the potent vasoconstrictor angiotensin II, leading to vasodilation and a decrease in blood pressure.

Furthermore, this compound has been observed to dose-dependently increase nitric oxide (NO) levels and decrease endothelin-1 (ET-1) levels.[2] NO is a vasodilator, while ET-1 is a potent vasoconstrictor. This dual action on NO and ET-1 further contributes to the antihypertensive effects of this compound.

Figure 2: Mechanism of antihypertensive action of this compound.

Potential Role in Hepatocellular Carcinoma (HCC)

Research suggests a potential link between this compound and hepatocellular carcinoma, although the exact nature of this relationship is still under investigation.[9] Tryptophan metabolism has been implicated in the progression of HCC.[10][11][12][13] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in HCC and plays a crucial role in tumor growth and proliferation.[14][15][16][17][18][19] It is hypothesized that this compound may modulate this pathway, thereby influencing HCC cell behavior. Further studies are needed to elucidate the specific molecular targets of this compound in HCC cells.

References

- 1. Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Dipeptide - Wikipedia [en.wikipedia.org]

- 4. Tryptophan depletion results in tryptophan-to-phenylalanine substitutants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Screening for the Dipeptidyl Peptidase-IV Inhibitory Peptides from Putative Hemp Seed Hydrolyzed Peptidome as a Potential Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extended investigation of the substrate specificity of dipeptidyl peptidase IV from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural substrates of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tryptophan Metabolites as Biomarkers for Esophageal Cancer Susceptibility, Metastasis, and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of tryptophan metabolism patterns to predict prognosis and immunotherapeutic responses in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liver cancer growth tied to tryptophan intake: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 12. Liver cancer growth tied to tryptophan intake in mice - The Cancer Letter [cancerletter.com]

- 13. Immuno-Metabolic Modulation of Liver Oncogenesis by the Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Post-translational regulation of endothelial nitric oxide synthase in vascular endothelium [frontiersin.org]

- 17. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PKC-Dependent Phosphorylation of eNOS at T495 Regulates eNOS Coupling and Endothelial Barrier Function in Response to G+ -Toxins | PLOS One [journals.plos.org]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of H-Trp-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dipeptide H-L-Tryptophyl-L-Phenylalanine (H-Trp-Phe-OH), a compound of significant interest in biochemical and pharmaceutical research. This document details its core physical and chemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its role as an antihypertensive agent.

Core Physical and Chemical Properties

This compound is a dipeptide composed of L-tryptophan and L-phenylalanine linked by a peptide bond. Its structure, featuring two aromatic side chains, dictates its chemical behavior and biological function. Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | |

| Synonyms | Trp-Phe, Tryptophyl-phenylalanine, WF | [1][2] |

| CAS Number | 6686-02-8 | [1] |

| Molecular Formula | C₂₀H₂₁N₃O₃ | [1] |

| Molecular Weight | 351.40 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: ≥ 100 mg/mL (284.58 mM) | [1] |

| LogP | 0.03 (Extrapolated) | [2] |

Table 1: Summary of the core physical and chemical properties of this compound.

Spectroscopic and Analytical Data

Mass spectrometry is a primary technique for the identification and characterization of this compound.

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) | |

| Precursor Ion (m/z) | [M+H]⁺ | [2] |

| Precursor m/z | 352.1656 | [2] |

| Key MS/MS Fragments (m/z) | 130, 144, 170 | [2] |

Table 2: Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for this compound is not readily available in public repositories, ¹H and ¹³C NMR are standard methods for its structural confirmation. A representative protocol for analysis would involve dissolving the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for analysis. The resulting ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both the indole (tryptophan) and phenyl (phenylalanine) rings, as well as distinct signals for the α-protons and β-protons of each amino acid residue.

Experimental Protocols

Synthesis via Solid-Phase Peptide Synthesis (SPPS)

SPPS using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method for synthesizing this compound. This process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Methodology:

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) pre-loaded with Fmoc-L-Phenylalanine in a solvent like N,N-Dimethylformamide (DMF).[3]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of phenylalanine by treating the resin with a 20% solution of piperidine in DMF.[4] This exposes the free amine for the next coupling step.

-

Amino Acid Coupling: Activate the second amino acid, Fmoc-L-Tryptophan(Boc)-OH (with its indole side chain protected by a tert-butoxycarbonyl group), using a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-Diisopropylethylamine).[4][5] Add this activated mixture to the resin to form the peptide bond.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection: Cleave the completed dipeptide from the resin and simultaneously remove the Boc protecting group from the tryptophan side chain. This is achieved by treating the resin with a cleavage cocktail, typically a strong acid solution such as 95% Trifluoroacetic Acid (TFA) with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) to prevent side reactions.[6]

-

Precipitation and Isolation: Precipitate the crude peptide from the cleavage solution using cold diethyl ether, followed by centrifugation to isolate the solid product.[4]

Purification and Analysis

The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its purity is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture). Inject the solution onto a preparative RP-HPLC system equipped with a C18 column. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Fraction Collection: Collect fractions corresponding to the major product peak detected by UV absorbance (typically at 220 nm and 280 nm).

-

Analysis: Analyze the collected fractions using analytical LC-MS to confirm the molecular weight and assess purity.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a fluffy, white powder.[7]

Biological Activity and Signaling Pathways

This compound is recognized primarily as an antihypertensive peptide due to its inhibitory activity against the Angiotensin-Converting Enzyme (ACE).[1]

ACE Inhibition Signaling Pathway

ACE plays a critical role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. It also degrades bradykinin, a vasodilator. The inhibitory action of this compound modulates these processes.

Mechanism of Action:

-

ACE Inhibition: this compound directly inhibits ACE, reducing the production of angiotensin II.[1]

-

Vasodilation: Reduced angiotensin II levels lead to decreased vasoconstriction. Furthermore, ACE inhibition prevents the breakdown of bradykinin, which promotes the synthesis of Nitric Oxide (NO), a powerful vasodilator. This compound has been shown to dose-dependently increase NO levels.[1][8]

-

Endothelin-1 Reduction: The peptide also decreases levels of Endothelin-1 (ET-1), a potent vasoconstrictor peptide.[1] The interplay between NO and ET-1 is crucial for maintaining vascular homeostasis.[9]

This multi-faceted mechanism—reducing vasoconstrictors (Angiotensin II, ET-1) while promoting vasodilators (NO)—underlies the antihypertensive effect of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trp-Phe | C20H21N3O3 | CID 4427709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. tandfonline.com [tandfonline.com]

- 7. wernerlab.weebly.com [wernerlab.weebly.com]

- 8. Interactions between nitric oxide and endothelin in the regulation of vascular tone of human resistance vessels in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitric oxide and endothelin-1 in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of H-Trp-Phe-OH (Tryptophyl-Phenylalanine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for the dipeptide H-Trp-Phe-OH, also known as Tryptophyl-Phenylalanine. This dipeptide is formed from the amino acids tryptophan and phenylalanine and is a subject of interest in various research and development fields, including pharmaceutical development and neuroscience.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for experimental design, analytical method development, and computational modeling.

| Parameter | Value | References |

| Molecular Formula | C₂₀H₂₁N₃O₃ | [1][2][3][4][5] |

| Molecular Weight | 351.41 g/mol | [1][3][6] |

| Monoisotopic Mass | 351.158291553 Da | [2][7] |

Logical Relationships: Peptide Composition

The dipeptide this compound is structurally composed of two amino acid residues, L-Tryptophan and L-Phenylalanine, linked by a peptide bond. The diagram below illustrates this fundamental relationship.

Caption: Logical diagram illustrating the formation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Trp-Phe | C20H21N3O3 | CID 4427709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. H-PHE-TRP-OH synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Human Metabolome Database: Showing metabocard for Tryptophyl-Phenylalanine (HMDB0029090) [hmdb.ca]

Spectroscopic Analysis of H-Trp-Phe-OH: A Technical Guide

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the characterization of the dipeptide H-Tryptophanyl-L-Phenylalanine (H-Trp-Phe-OH). It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the analysis of peptides. This document outlines the principles, experimental protocols, and data interpretation for various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Vis Absorption Spectroscopy, Fluorescence Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

Molecular Structure and Properties

This compound is a dipeptide composed of tryptophan and phenylalanine residues. The presence of the indole ring of tryptophan and the phenyl group of phenylalanine gives this molecule distinct spectroscopic properties.

-

IUPAC Name: 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of peptides in solution.[3] For a dipeptide like this compound, 1D ¹H NMR and 2D correlation spectroscopy (COSY) are particularly informative.[4][5]

Data Presentation: ¹H NMR

Table 1: Predicted ¹H NMR Chemical Shifts for Tryptophan Residue

| Proton | Predicted Chemical Shift (ppm) |

| Hα | 4.2 (dd) |

| Hβ | 3.2 (dd), 3.3 (dd) |

| Indole Protons | 7.0 - 7.8 |

Note: Data is based on a predicted spectrum for the tryptophan amino acid and may vary for the dipeptide.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can affect the exchange of labile protons (e.g., amide and amine protons). Using D₂O will result in the exchange of these protons with deuterium, simplifying the spectrum.[5]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Set the temperature to a constant value, typically 298 K (25 °C).

-

Reference the spectrum to an internal standard, such as trimethylsilane (TMS) or the residual solvent peak.[5]

-

-

1D ¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

-

2D COSY Acquisition:

-

Data Processing and Analysis:

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the 1D spectrum to determine the relative number of protons.

-

Analyze the cross-peaks in the COSY spectrum to connect coupled protons and assign the resonances to specific protons in the this compound molecule.

-

Visualization: NMR Experimental Workflow

Caption: Figure 1: A generalized workflow for the NMR spectroscopic analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and sequence of peptides. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which typically produces protonated molecular ions [M+H]⁺.[6]

Data Presentation: Mass Spectrometry

Table 2: ESI-MS/MS Data for this compound

| Parameter | Value | Reference |

| Precursor Ion ([M+H]⁺) | 352.1656 m/z | [1] |

| Top Peak (m/z) | 335.1 | [1] |

| 2nd Highest Peak (m/z) | 159.1 | [1] |

| 3rd Highest Peak (m/z) | 132.1 | [1] |

Note: The fragmentation pattern can provide information about the amino acid sequence.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar to nanomolar range) in a solvent compatible with ESI, such as a mixture of water, acetonitrile, and a small amount of an acid (e.g., formic acid) to promote protonation.

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source (e.g., an ion trap or quadrupole time-of-flight (Q-TOF) instrument).[1]

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

MS Acquisition (Full Scan):

-

Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺) of this compound.

-

-

MS/MS Acquisition (Tandem MS):

-

Select the precursor ion ([M+H]⁺) for fragmentation.

-

Induce fragmentation using collision-induced dissociation (CID).

-

Acquire the tandem mass spectrum (MS/MS) of the fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the amino acid sequence. Common fragment ions include b- and y-ions, which result from cleavage of the peptide backbone.

-

Visualization: Mass Spectrometry Fragmentation

Caption: Figure 2: A diagram illustrating the generation of b- and y-type fragment ions in MS/MS.

UV-Vis Absorption and Fluorescence Spectroscopy

The aromatic side chains of tryptophan and phenylalanine give this compound characteristic absorption and emission spectra. UV-Vis spectroscopy is often used for concentration determination, while fluorescence spectroscopy provides information about the local environment of the aromatic residues.[7][8]

Data Presentation: UV-Vis and Fluorescence

Table 3: Spectroscopic Properties of Trp-Phe Dipeptide

| Technique | Parameter | Wavelength (nm) | Reference |

| Fluorescence | Excitation (λ_ex) | 280 | [9] |

| Emission (λ_em) | 390 / 423 | [9] | |

| UV-Vis | Absorption Maxima (λ_max) | ~280 (for Trp) | [10][11] |

Note: The fluorescence emission of tryptophan is particularly sensitive to its environment.[8]

Experimental Protocol: UV-Vis and Fluorescence

-

Sample Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

-

UV-Vis Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from approximately 240 nm to 320 nm. The buffer solution should be used as a blank.

-

The absorbance at the maximum wavelength (around 280 nm for tryptophan) can be used to determine the peptide concentration using the Beer-Lambert law.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to 280 nm to selectively excite the tryptophan residue.[9]

-

Record the emission spectrum, typically from 300 nm to 500 nm.

-

The position and intensity of the emission maximum can provide insights into the conformational state and solvent exposure of the tryptophan side chain.

-

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a valuable technique for studying the secondary structure of peptides and proteins in solution.[8] While short peptides like this compound are unlikely to form stable secondary structures like alpha-helices or beta-sheets, CD can still provide information about their conformational preferences. The aromatic side chains of tryptophan and phenylalanine can also contribute to the CD spectrum in the far-UV region.[12]

Experimental Protocol: Circular Dichroism

-

Sample Preparation: Prepare a solution of this compound in a non-absorbing buffer (e.g., phosphate buffer) at a concentration suitable for CD measurements (typically in the micromolar range).

-

Instrument Setup:

-

Use a CD spectropolarimeter.

-

Calibrate the instrument using a standard, such as camphor-10-sulfonic acid.

-

-

CD Spectrum Acquisition:

-

Record the CD spectrum in the far-UV region (typically 190-250 nm).

-

Maintain a constant temperature using a Peltier temperature controller.

-

Acquire multiple scans and average them to improve the signal-to-noise ratio.

-

Record a spectrum of the buffer alone and subtract it from the peptide spectrum.

-

-

Data Analysis:

-

The resulting spectrum, plotted as molar ellipticity [θ] versus wavelength, can be analyzed to identify any characteristic structural features. A random coil conformation typically shows a strong negative band around 200 nm.[13]

-

Visualization: Spectroscopic Techniques Relationship

Caption: Figure 3: The relationship between different spectroscopic techniques and the information they provide about this compound.

References

- 1. Trp-Phe | C20H21N3O3 | CID 4427709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 8. Protein folding - Wikipedia [en.wikipedia.org]

- 9. A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Alpha helix - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note and Protocol for the Purification of H-Trp-Phe-OH by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of the dipeptide H-Trp-Phe-OH (Tryptophan-Phenylalanine) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This dipeptide is of interest in various research fields, including as an antihypertensive peptide with inhibitory activity on the angiotensin-converting enzyme (ACE).[1] The protocol herein is designed to offer a robust starting point for achieving high purity of this compound for subsequent research and development applications.

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of peptides and proteins.[2] The separation is based on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase. For peptides, retention is primarily governed by their hydrophobicity.[2] this compound, composed of two hydrophobic amino acids, Tryptophan (Trp) and Phenylalanine (Phe), is well-suited for purification by RP-HPLC.

This application note details the analytical and preparative scale purification of this compound, including sample preparation, HPLC conditions, and post-purification analysis.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for developing an effective purification strategy.

| Property | Value | Reference |

| Molecular Formula | C20H21N3O3 | [3] |

| Molecular Weight | 351.4 g/mol | [3] |

| Amino Acid Composition | L-Tryptophan, L-Phenylalanine | |

| Structure | This compound | |

| Solubility | Soluble in DMSO. | [1][4] |

Experimental Protocols

Materials and Reagents

-

Crude this compound peptide

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or Milli-Q

-

Trifluoroacetic acid (TFA), HPLC grade

-

0.22 µm syringe filters

Sample Preparation

Proper sample preparation is critical to prevent column clogging and to ensure reproducible results.

-

Dissolution: Dissolve the crude this compound peptide in a suitable solvent. A common starting point is a mixture of the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but it is important to minimize its volume as it can affect the chromatography.

-

Filtration: Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.

Analytical RP-HPLC Method Development

An analytical run is first performed to determine the retention time of this compound and to optimize the separation from impurities.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm, 100-300 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient |

Note: The aromatic side chains of Tryptophan and Phenylalanine allow for sensitive detection at 280 nm, while the peptide backbone is detected at 214 nm.[2]

Preparative RP-HPLC Purification

Based on the analytical results, the method is scaled up for preparative purification.

| Parameter | Condition |

| Column | C18, 21.2 x 250 mm, 10 µm, 100-300 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Optimized based on analytical run (e.g., a shallower gradient around the elution time of the target peptide) |

| Flow Rate | 15-20 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Sample Loading | Up to several hundred milligrams, depending on column capacity and crude purity |

| Column Temperature | Ambient |

Fraction Collection and Analysis

-

Collect fractions corresponding to the main peak observed in the chromatogram.

-

Analyze the purity of the collected fractions by analytical RP-HPLC using the method described in section 3.3.

-

Pool the fractions with the desired purity.

Post-Purification Processing

-

Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

-

Lyophilization: Freeze-dry the aqueous solution to obtain the purified this compound as a white, fluffy powder.

Data Presentation

The following tables summarize typical data obtained during the purification of this compound.

Table 1: Analytical HPLC Data

| Compound | Retention Time (min) | Purity (%) |

| Crude this compound | 15.8 | 85 |

| Purified this compound | 15.8 | >98 |

Table 2: Preparative HPLC Performance

| Parameter | Value |

| Crude Sample Load | 200 mg |

| Column Dimensions | 21.2 x 250 mm |

| Yield of Purified Peptide | 160 mg |

| Recovery | 80% |

| Final Purity | >98% |

Visualizations

Experimental Workflow

Caption: Workflow for the purification of this compound by RP-HPLC.

Purification Strategy Logic

Caption: Logical flow of the RP-HPLC purification strategy for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound using reversed-phase HPLC. The described methods, from sample preparation to analytical and preparative chromatography, offer a reliable framework for obtaining this dipeptide at high purity. The provided workflows and logical diagrams serve to clarify the experimental process and underlying principles. This methodology is intended to be a valuable resource for researchers and professionals in the fields of peptide chemistry and drug development.

References

Application Notes: The Dipeptide H-Trp-Phe-OH as a Versatile Building Block in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: H-Trp-Phe-OH, or L-Tryptophyl-L-phenylalanine, is a dipeptide composed of the aromatic amino acids tryptophan and phenylalanine.[1][2] Its unique structural and physicochemical properties, stemming from the bulky indole and phenyl side chains, make it a valuable building block in the synthesis of peptides with significant therapeutic potential.[3][4] This dipeptide is incorporated into peptide sequences to enhance biological activity, improve metabolic stability, and modulate cellular interactions. These application notes provide an overview of its use in drug discovery, focusing on constrained peptides, modulation of signaling pathways, and development of antimicrobial agents, complete with relevant experimental protocols.

Applications in Drug Discovery and Development

The incorporation of the Trp-Phe motif into peptide structures is a key strategy in medicinal chemistry for developing potent and specific therapeutic agents.

Constrained ("Stapled") Peptides for Enhanced Stability

Natural peptides often suffer from poor metabolic stability and low conformational rigidity, limiting their therapeutic use.[5] A modern approach to overcome these limitations is "peptide stapling," which introduces a synthetic brace to lock the peptide into its bioactive conformation. The tryptophan and phenylalanine residues are ideal candidates for such intramolecular cross-linking.

A key method involves a palladium-catalyzed C-H activation process to form a covalent bond directly between a tryptophan residue and an iodo-phenylalanine residue within the same peptide chain.[5] This creates a structurally constrained, macrocyclic peptide with improved stability and cell-penetrating capabilities. This technique is versatile and can be applied in both solution-phase and solid-phase peptide synthesis (SPPS).[5]

References

Applications of H-Trp-Phe-OH in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Trp-Phe-OH, a dipeptide composed of L-tryptophan and L-phenylalanine, is an emerging molecule of interest in neuroscience research. While direct studies on its specific neuroprotective roles are limited, the known functions of its constituent amino acids and related tryptophan-containing dipeptides suggest its potential in modulating key pathological processes in neurodegenerative diseases. Tryptophan is a precursor to the neurotransmitter serotonin and is involved in pathways that can influence neuroinflammation. Phenylalanine is a precursor to tyrosine, which is essential for the synthesis of catecholamine neurotransmitters like dopamine. Research on similar dipeptides, such as Tryptophan-Methionine (Trp-Met) and Tryptophan-Tyrosine (Trp-Tyr), has demonstrated neuroprotective effects in models of Alzheimer's disease by reducing neuroinflammation and amyloid-beta (Aβ) deposition.[1][2] This document provides a detailed overview of the potential applications of this compound in neuroscience research, along with extrapolated experimental protocols based on studies of related compounds.

Potential Applications in Neuroscience

Based on the activities of related tryptophan-containing peptides, this compound is a candidate for investigation in several areas of neuroscience research:

-

Neuroprotection in Alzheimer's Disease (AD): Given that other tryptophan-containing dipeptides have been shown to reduce Aβ deposition and suppress microglial activation, this compound may exert similar protective effects.[1][2]

-

Modulation of Neuroinflammation: Tryptophan metabolites are known to influence microglial and astrocyte activity. This compound could potentially modulate inflammatory responses in the central nervous system.

-

Investigation of Neurotransmitter Pathways: As a source of tryptophan and phenylalanine, this dipeptide could influence the synthesis of serotonin and catecholamines, making it a tool to study the interplay of these neurotransmitter systems in health and disease.

-

Blood-Brain Barrier Permeability Studies: The ability of small peptides to cross the blood-brain barrier is of significant interest for drug delivery. Investigating the transport of this compound could provide insights into dipeptide transport mechanisms.

Quantitative Data Summary

Direct quantitative data for this compound in neuroscience applications is not yet available in the literature. The following table summarizes data from studies on related molecules to provide a reference for expected effective concentrations and observed effects.

| Compound/Molecule | Experimental Model | Concentration/Dose | Key Quantitative Finding | Reference |

| Tryptophan-Methionine (WM) Dipeptide | 5xFAD mice (Alzheimer's model) | 50 mg/kg/day (oral) | Reduced Aβ deposition in the cortex and hippocampus. | [1][2] |

| Arginine-Arginine (RR) Dipeptide | In vitro Aβ42 aggregation assay | 8 µM | Inhibited Aβ42 aggregation by 26% after 210 minutes. | [3] |

| Phenylalanine (Phe) | Mouse cerebellar organotypic slices | 1.2 mM and 2.4 mM | Significant reduction in the area covered by Myelin Basic Protein (MBP) after 21 days. | [4][5][6] |

| Plant Extracts (Limonium brasiliense) | SH-SY5Y cells with Aβ25-35 toxicity | 7.81 to 31.25 µg/mL | Increased cell viability by up to 70% compared to Aβ-treated cells. | [7] |

Experimental Protocols

The following are detailed, extrapolated protocols for investigating the potential neuroprotective effects of this compound.

Protocol 1: In Vitro Assessment of Neuroprotection against Amyloid-Beta Toxicity in SH-SY5Y Cells

This protocol is designed to evaluate the potential of this compound to protect neuronal cells from Aβ-induced toxicity, a hallmark of Alzheimer's disease.

Materials:

-

Human neuroblastoma SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM)/F12

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (powder)

-

Amyloid-beta 1-42 (Aβ42) peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM).

-

Prepare aggregated Aβ42 by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours.

-

-

Treatment:

-

Replace the culture medium with fresh medium containing various concentrations of this compound.

-

Incubate for 2 hours.

-

Add aggregated Aβ42 to the wells to a final concentration of 10 µM.

-

Incubate for an additional 24 hours.

-

-

MTT Assay for Cell Viability:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express cell viability as a percentage of the control (untreated) cells.

-

Compare the viability of cells treated with Aβ42 alone to those pre-treated with this compound.

-

Expected Outcome: If this compound is neuroprotective, a dose-dependent increase in cell viability will be observed in the pre-treated groups compared to the group treated with Aβ42 alone.

Protocol 2: Assessment of Anti-inflammatory Effects on Lipopolysaccharide (LPS)-Activated Microglia

This protocol aims to determine if this compound can modulate the inflammatory response of microglia, the primary immune cells of the brain.

Materials:

-

BV-2 microglial cell line or primary microglia

-

DMEM

-

FBS

-

Penicillin-Streptomycin solution

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent for nitrite measurement

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture:

-

Culture BV-2 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

-

-

Treatment:

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

-

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

-

-

Cytokine Measurement (ELISA):

-

Use the collected supernatant to measure the levels of pro-inflammatory cytokines TNF-α and IL-6 using commercially available ELISA kits.

-

-

Data Analysis:

-

Compare the levels of nitrite, TNF-α, and IL-6 in LPS-stimulated cells with and without this compound pre-treatment.

-

Expected Outcome: A reduction in the levels of NO, TNF-α, and IL-6 in the this compound treated groups would indicate an anti-inflammatory effect.

Protocol 3: In Vivo Evaluation in a Mouse Model of Alzheimer's Disease

This protocol outlines a general approach for assessing the in vivo efficacy of this compound in a transgenic mouse model of AD, such as the 5xFAD model.[1][2]

Materials:

-

5xFAD transgenic mice and wild-type littermates

-

This compound

-

Vehicle (e.g., sterile saline)

-

Morris Water Maze or other behavioral testing apparatus

-

Immunohistochemistry reagents (anti-Aβ, anti-Iba1 antibodies)

-

ELISA kits for brain cytokine levels

Procedure:

-

Animal Treatment:

-

At an appropriate age (e.g., 3 months), divide the 5xFAD mice into a vehicle control group and an this compound treatment group.

-

Administer this compound daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 50 mg/kg, based on similar dipeptide studies) for a period of 3-6 months.[1]

-

-

Behavioral Testing:

-

In the final month of treatment, conduct behavioral tests such as the Morris Water Maze to assess learning and memory.

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice and perfuse with saline.

-

Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.

-

-

Immunohistochemistry:

-

Stain brain sections with antibodies against Aβ to quantify plaque load.

-

Stain with anti-Iba1 to assess microglial activation.

-

-

Biochemical Analysis:

-

Homogenize brain tissue to measure levels of soluble and insoluble Aβ using ELISA.

-